molecular formula C11H11N3OS B11457796 1-Methyl-4-(thiophen-2-yl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

1-Methyl-4-(thiophen-2-yl)-4H,5H,7H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B11457796
M. Wt: 233.29 g/mol
InChI Key: NMAZTUPCDNAHOC-UHFFFAOYSA-N
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Description

1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a heterocyclic compound that contains both a pyrazole and a pyridine ring fused together The presence of the thiophene ring adds to its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of a thiophene derivative with a pyrazole precursor under acidic or basic conditions to form the desired compound. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like phosphorus pentasulfide (P4S10) for sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium or H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Halogenated reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of halogenated thiophene derivatives.

Scientific Research Applications

1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-METHYL-4-(THIOPHEN-2-YL)-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE stands out due to its unique combination of a pyrazole and pyridine ring fused with a thiophene ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H11N3OS

Molecular Weight

233.29 g/mol

IUPAC Name

1-methyl-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C11H11N3OS/c1-14-11-8(6-12-14)7(5-10(15)13-11)9-3-2-4-16-9/h2-4,6-7H,5H2,1H3,(H,13,15)

InChI Key

NMAZTUPCDNAHOC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(CC(=O)N2)C3=CC=CS3

Origin of Product

United States

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